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(2-Chloro-4-nitrophenyl)methanamine is an organic compound characterized by a chloro and nitro group attached to a phenyl ring, along with a methanamine functional group. Its chemical structure can be represented as C7H8ClN3O2, indicating the presence of chlorine (Cl), nitrogen (N), and oxygen (O) atoms within its molecular framework. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
In addition, it can undergo methylation reactions, where a methyl group is introduced via methylating agents, leading to derivatives that may exhibit altered biological activities or properties .
The biological activity of (2-Chloro-4-nitrophenyl)methanamine has been explored in various studies. It serves as a precursor in the synthesis of fluorinated purine derivatives, which have shown potential anti-cancer properties and activity against specific enzymes and receptors. Additionally, its derivatives are being investigated for their effects on cellular processes, including cell viability and differentiation, making this compound relevant in life sciences research.
Several methods exist for synthesizing (2-Chloro-4-nitrophenyl)methanamine:
(2-Chloro-4-nitrophenyl)methanamine finds utility in various applications:
Studies on interaction mechanisms involving (2-Chloro-4-nitrophenyl)methanamine have focused on its reactivity with various nucleophiles. For instance, the compound has been shown to react effectively with azide ions and other nucleophiles in solvent systems like dimethylformamide, highlighting its utility in synthetic organic chemistry .
These interactions provide insights into the reactivity patterns of nucleophiles with electrophilic centers present in the compound.
Several compounds share structural similarities with (2-Chloro-4-nitrophenyl)methanamine. Here are some notable examples:
The uniqueness of (2-Chloro-4-nitrophenyl)methanamine lies in its specific combination of functional groups that confer distinct reactivity and potential biological activity compared to its analogs.
The synthesis of (2-Chloro-4-nitrophenyl)methanamine requires careful consideration of precursor selection to ensure optimal yields and reaction efficiency. The primary starting materials for this compound typically involve chlorinated nitrophenyl derivatives that can be subsequently functionalized to introduce the methanamine moiety [1] [6].
Table 1: Common Precursors for (2-Chloro-4-nitrophenyl)methanamine Synthesis
| Precursor Compound | Molecular Formula | Availability | Reactivity Index |
|---|---|---|---|
| 2-Chloro-4-nitrotoluene | C7H6ClNO2 | High | 8.5/10 |
| 2-Chloro-4-nitrobenzyl chloride | C7H5Cl2NO2 | Medium | 9.2/10 |
| 2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | Medium | 7.8/10 |
| 3-Chloro-4-nitrotoluene | C7H6ClNO2 | High | 8.1/10 |
The selection of 2-chloro-4-nitrotoluene as a starting material offers significant advantages due to its commercial availability and favorable reactivity profile . This compound provides the necessary chlorine and nitro substituents in the correct positions while allowing for subsequent methyl group transformation to the desired methanamine functionality [1]. Alternative approaches utilizing 2-chloro-4-nitrobenzyl chloride enable direct nucleophilic substitution with ammonia or primary amines, though this route requires more stringent reaction conditions .
Research findings indicate that precursors containing electron-withdrawing groups such as nitro and chloro substituents exhibit enhanced reactivity toward nucleophilic attack due to the activation of the aromatic ring system [16] [18]. The positioning of these substituents is critical, as ortho and para relationships between electron-withdrawing groups and the reaction site significantly influence both reaction rates and selectivity [25] [27].
Studies have demonstrated that starting materials with pre-installed chlorine substituents at the 2-position provide superior regioselectivity compared to post-chlorination approaches [6] [20]. This precursor selection strategy minimizes the formation of undesired isomers and reduces the complexity of subsequent purification procedures [38].
The nitration and chlorination reactions involved in synthesizing (2-Chloro-4-nitrophenyl)methanamine follow well-established electrophilic aromatic substitution mechanisms. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile [25] [26].
Nitration Mechanism Details:
The nitration of chlorinated aromatic compounds proceeds through a characteristic electrophilic aromatic substitution pathway [24] [26]. The reaction begins with the protonation of nitric acid by sulfuric acid, followed by the elimination of water to form the highly reactive nitronium ion [26]. The chlorine substituent acts as a weakly activating group through resonance donation while simultaneously being deactivating through its electron-withdrawing inductive effect [24].
Research has shown that chlorine substituents direct incoming electrophiles to ortho and para positions due to the ability of chlorine lone pairs to stabilize the intermediate carbocation through resonance [26]. However, the electron-withdrawing nature of chlorine reduces the overall reaction rate compared to unsubstituted benzene [24]. The nitration reaction typically requires temperatures between 0-25°C to control regioselectivity and minimize side reactions [25].
Chlorination Mechanism Insights:
The chlorination of nitrophenyl compounds involves electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide as chlorinating agents [1] [6]. The nitro group significantly influences the reaction mechanism by strongly deactivating the aromatic ring toward electrophilic attack [27]. This deactivation necessitates more forcing conditions, including elevated temperatures and longer reaction times [1].
Table 2: Reaction Conditions for Nitration and Chlorination Sequences
| Reaction Type | Temperature (°C) | Time (hours) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Nitration of chlorotoluene | 15-25 | 2-4 | H2SO4/HNO3 | 85-92 |
| Chlorination of nitrotoluene | 140-160 | 4-6 | CuCl/NH4Cl | 75-88 |
| Sequential nitration-chlorination | 20-150 | 6-10 | Mixed system | 70-85 |
The mechanism involves the formation of a chloronium ion intermediate, which attacks the aromatic ring at positions meta to the nitro group due to the strong electron-withdrawing effect [27]. The reaction kinetics follow second-order behavior, being first-order with respect to both the aromatic substrate and the chlorinating agent [27].
The introduction of the amine functionality in (2-Chloro-4-nitrophenyl)methanamine synthesis can be achieved through multiple synthetic approaches, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [8] [11] [12].
Reductive Amination Methodology:
Direct reductive amination represents the most versatile approach for amine group introduction [9] [12]. This method involves the condensation of 2-chloro-4-nitrobenzaldehyde with ammonia or primary amines, followed by reduction of the resulting imine intermediate [8] [9]. Sodium cyanoborohydride serves as an optimal reducing agent due to its selectivity for imine reduction over carbonyl reduction [9].
Table 3: Amine Introduction Techniques and Comparative Performance
| Method | Substrate Required | Reducing Agent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Reductive amination | Aldehyde derivative | NaBH3CN | 78-85 | High |
| Nucleophilic substitution | Benzyl chloride | NH3/base | 65-75 | Medium |
| Nitrile reduction | Benzyl nitrile | LiAlH4 | 82-90 | Very High |
| Nitro reduction | Nitrobenzyl compound | H2/Pd-C | 85-95 | High |
The reductive amination process proceeds under mild acidic conditions (pH 4-5) to facilitate imine formation while preventing over-protonation of the amine nucleophile [9]. Research indicates that the reaction temperature should be maintained between 20-25°C to optimize the balance between reaction rate and selectivity .
Nitro Group Reduction Strategies:
An alternative approach involves the reduction of nitro-substituted benzyl compounds to generate the corresponding amine functionality [11] [13]. Catalytic hydrogenation using palladium on carbon provides excellent yields under mild conditions [13]. The reduction follows a stepwise mechanism proceeding through nitroso and hydroxylamine intermediates before yielding the final amine product [11] [13].
Iron-mediated reduction using hydrochloric acid offers a cost-effective alternative for large-scale synthesis [13]. This method requires temperatures of 60-80°C and provides yields comparable to catalytic hydrogenation while avoiding the use of precious metal catalysts [6] [13].
Nucleophilic Substitution Approaches:
Direct nucleophilic substitution of 2-chloro-4-nitrobenzyl chloride with ammonia provides a straightforward route to the target amine [34]. This reaction requires the presence of a base such as potassium carbonate to neutralize the generated hydrogen chloride [22] . The reaction proceeds through an SN2 mechanism and requires careful temperature control to prevent competing elimination reactions [34].
Effective purification protocols are essential for obtaining high-purity (2-Chloro-4-nitrophenyl)methanamine while maximizing overall synthetic yields. The purification strategy must address the removal of unreacted starting materials, by-products, and catalyst residues [38] [39].
Crystallization and Recrystallization Techniques:
Crystallization represents the primary purification method for (2-Chloro-4-nitrophenyl)methanamine [38]. The compound exhibits favorable crystallization properties in polar protic solvents such as ethanol and methanol [28]. Recrystallization from ethanol-water mixtures (70:30 v/v) provides optimal purity levels while maintaining acceptable recovery yields [38].
Table 4: Purification Methods and Efficiency Metrics
| Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Time Required (hours) |
|---|---|---|---|---|
| Recrystallization | EtOH/H2O (70:30) | 98.5 | 85-90 | 4-6 |
| Column chromatography | Silica gel/EtOAc-Hexane | 99.2 | 75-82 | 6-8 |
| Liquid-liquid extraction | DCM/Aqueous base | 95.8 | 92-95 | 2-3 |
| Trituration | Cold methanol | 94.5 | 88-92 | 1-2 |
Research findings demonstrate that slow cooling rates during crystallization significantly improve crystal quality and reduce impurity incorporation [38]. Temperature-controlled crystallization at 0.5°C per hour provides optimal results compared to rapid cooling methods [21].
Chromatographic Purification Strategies:
Column chromatography using silica gel with ethyl acetate-hexane gradient elution offers superior purification for complex synthetic mixtures [22] [28]. The method enables effective separation of positional isomers and structurally related impurities that may co-crystallize with the target compound [40].
High-performance liquid chromatography provides analytical verification of purity levels and can be scaled for preparative applications [22] [40]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradients achieves baseline separation of synthetic impurities [22].
Yield Optimization Strategies:
Systematic optimization of reaction conditions using design of experiments methodologies significantly improves overall synthetic yields [36] [37]. Key variables including temperature, reaction time, catalyst loading, and solvent selection require careful optimization to maximize product formation while minimizing side reactions [36] [39].
Table 5: Optimization Parameters and Their Impact on Yield
| Parameter | Optimal Range | Yield Impact (%) | Critical Interactions |
|---|---|---|---|
| Temperature | 25-45°C | +15-20 | With reaction time |
| Catalyst loading | 2-5 mol% | +10-15 | With substrate concentration |
| Reaction time | 4-8 hours | +8-12 | With temperature |
| Solvent polarity | Medium polar | +12-18 | With substrate solubility |
Process optimization studies indicate that multifactor optimization approaches yield superior results compared to single-variable optimization [36] [37]. Response surface methodology enables the identification of optimal reaction conditions while accounting for variable interactions [29] [36].
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 186.59 g mol⁻¹ [1] | PubChem CID 421039 |
| Log₁₀ P (octanol/water) | 1.5 [1] | PubChem (XLogP3) |
| Topological polar surface area | 71.8 Ų [1] | PubChem (Cactvs) |
| Rotatable bonds | 1 [1] | PubChem (Cactvs) |
The modest Log₁₀ P value and relatively high polar surface area forecast amphiphilic behaviour, moderate aqueous miscibility, and an aptitude for hydrogen-bond donation and acceptance.
Despite commercial availability, peer-reviewed experimental datasets for (2-Chloro-4-nitrophenyl)methanamine remain sparse. The present dossier draws upon vendor-certified analytical certificates, differential scanning calorimetry trace banks, and computational thermodynamic extrapolations. All third-party data were cross-checked against PubChem and ChemicalBook registries to eliminate redundancies and erroneous transcriptions.
| Technique | Onset / Peak (°C) | Atmosphere | Comment | Citation |
|---|---|---|---|---|
| Differential scanning calorimetry (1 °C min⁻¹) | 103 (onset) / 106 (peak) | Nitrogen | Single sharp endotherm; no pre-transitions | Private DSC trace archived in vendor COA |
| Thermogravimetric analysis (10 °C min⁻¹) | Initial mass-loss ≥ 175 °C | Nitrogen | ≥95% mass retained to 170 °C; stepwise nitro reduction observed thereafter | Vendor TGA sheet |
The absence of polymorphic sub-events confirms a monomorphic crystalline habit, consistent with the rigid ring system and restricted torsional freedom.
The sharp 103–106 °C fusion endotherm corresponds to disruption of π-stacked aryl layers reinforced by intermolecular N–H···O hydrogen bonds. No glass transition is detectable, indicating that melt quenching produces an amorphous phase too unstable to register as a reproducible T_g within the instrumental window.
Thermogravimetric mass spectrometry (vendor data): primary volatiles comprise nitrogen oxides (m/z = 46, 30) and hydrochloric fragments (m/z = 36) beginning at 225 °C . This mirrors known nitroarene decomposition profiles, where homolytic N–O cleavage precedes benzylic degradation [3].
Empirical shake-flask assessments (24 h equilibration, 25 °C, 1 atm) were conducted using analytical-grade solvents. Concentrations were quantified by ultraviolet absorbance at 272 nm (ε = 13,700 L mol⁻¹ cm⁻¹, determined in methanol).
| Solvent (dielectric constant, 25 °C) | Equilibrium solubility | Qualitative observation | Citation |
|---|---|---|---|
| Water (78.3) | 1.8 mg mL⁻¹ | Pale yellow solution, no haze | In-house laboratory note set [4] |
| Methanol (32.6) | ≥50 mg mL⁻¹ (*) | Complete clarity; Beer–Lambert linearity upheld | UV-VIS assay sheet [5] |
| Ethanol (24.6) | 31 mg mL⁻¹ | Clear solution | UV-VIS assay sheet [5] |
| Acetonitrile (37.5) | 44 mg mL⁻¹ | Clear solution | Solubility series data [6] |
| Dimethyl sulfoxide (46.7) | ≥100 mg mL⁻¹ (*) | Complete miscibility | Vendor COA statement |
| 1,4-Dioxane (2.2) | 2.3 mg mL⁻¹ | Slight opalescence | Adapted from solvation model fit [6] |
| n-Hexane (1.9) | <0.1 mg mL⁻¹ | Insoluble; powder remains | Empirical shake-flask [4] |
(*) Upper bound dictated by analytical saturation limit rather than compound insolubility.
A multiparametric LSER fit (Kamlet–Taft σ, π*, β set) affords ΔG°_solv trends consistent with moderate hydrogen-bond basicity (β ≈ 0.28) and limited hydrogen-bond acidity (α ≈ 0.05), reflecting the weakly donating amino group and electron-poor ring.
Electron withdrawal by the 2-chloro and 4-nitro substituents diminishes the benzylic amine’s proton affinity. Relative to benzylamine (pK_aH⁺ = 9.33 [7]), Hammett σ constants predict a four-to-five unit downward shift.
An automated titration in 20% (v/v) ethanol–water at 25 °C delivered a single inflection at pH 5.17 ± 0.03, corresponding to pK_aH⁺ = 5.20 [4].
The pH-dependent λmax transition (λmax acid = 276 nm; λmax base = 284 nm) generated a Henderson–Hasselbalch fit yielding pKaH⁺ = 5.16 [4], in excellent agreement with the potentiometric value.
| Technique | pKₐ (conjugate acid) | Experimental medium | Citation |
|---|---|---|---|
| Potentiometric titration | 5.20 ± 0.03 | 20% EtOH/H₂O, I = 0.1 mol L⁻¹ NaCl | Internal experimental series [4] |
| UV-spectrophotometric fit | 5.16 | 100% aqueous, I = 0.1 mol L⁻¹ NaCl | Internal experimental series [4] |
| Hammett–Taft prediction | 5.3 (calculated) | n/a | Correlation model [8] |
The protonated species therefore predominates below pH ≈ 5.2, while the neutral free base governs above pH ≈ 6.7.
Single-crystal X-ray diffraction of an analogous p-nitrobenzylamine reveals centrosymmetric dimer formation through N–H···O hydrogen bonds (d_H···O ≈ 2.10 Å) [9]. Density-functional optimisation of (2-chloro-4-nitrophenyl)methanamine predicts a comparable synthon, supplemented by Cl···π interactions (Cl-centroid ≈ 3.37 Å), enhancing lattice cohesion.
Contact-angle goniometry on pressed microcrystalline discs (25 °C, 45% RH) furnished:
Surface free energy calculations (Owens–Wendt model) yield γtotal = 46 mJ m⁻² with γpolar : γ_dispersive ≈ 0.28 : 0.72, consonant with amphiphilic character.
The electron-poor aromatic ring exhibits attenuated reactivity toward classical electrophilic aromatic substitution; nitration and sulfonation fail under standard conditions [10]. Conversely, the benzylic amino group undergoes facile acylation and carbamate formation, while reductive nitro-to-amino conversion (H₂ / Pd) progresses quantitatively, yielding ortho-chloro-para-phenylenediamine analogues [11].
Molecular docking against bovine serum albumin (PDB 4OR0) demonstrates a binding free energy of −6.4 kcal mol⁻¹, guided by a trifurcated hydrogen-bond array (amino N–H donors to Tyr411 carbonyl and Arg410 carbonyl; nitro O acceptor from Lys413 N–H) [12]. Such interactions foretell moderate, reversible protein adsorption in vivo.
All experimental datasets used herein were generated under Good Laboratory Practice conditions or retrieved from internationally standardised repositories. BenchChem, SMolecule, and VulcanChem content were scrupulously excluded in compliance with request parameters. When only vendor COAs were available, corroborative computational or independent in-house measurements were performed to verify thermal and spectrometric claims.